6-amino-1H-benzo[d]imidazol-4-ol
Description
Properties
CAS No. |
100868-28-8 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.153 |
IUPAC Name |
6-amino-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C7H7N3O/c8-4-1-5-7(6(11)2-4)10-3-9-5/h1-3,11H,8H2,(H,9,10) |
InChI Key |
FQHVHGPRGZYIFI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1O)N=CN2)N |
Synonyms |
4-Benzimidazolol,6-amino-(6CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
6-amino-1H-benzo[d]imidazol-4-ol and its derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory potential of benzimidazole derivatives, including those based on this compound. For instance, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of pain and inflammation:
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Reference |
|---|---|---|---|
| 6-amino derivative | 0.1664 nM | 0.0370 nM | |
| Other derivatives | Various values | Various values |
These findings indicate that modifications to the benzimidazole structure can enhance anti-inflammatory activity.
Anticancer Activity
The benzimidazole framework is also prominent in anticancer research. Compounds like this compound have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines, showing promise as potential anticancer agents:
| Compound | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| 6-amino derivative | HeLa cells | Induction of apoptosis | |
| Other derivatives | Various lines | Various mechanisms |
Catalysis
This compound has been utilized as a catalyst in various organic reactions due to its ability to stabilize transition states and facilitate reactions.
Organic Synthesis
The compound has been employed in the synthesis of various organic molecules through catalytic processes. For example, it has shown effectiveness in promoting cyclocondensation reactions, leading to the formation of complex heterocycles:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation with aldehydes and o-phenylenediamine | ZnO-NPs catalyst | High yield | |
| Other reactions | Various conditions | Varies by reaction |
This catalytic activity is attributed to the unique electronic properties of the benzimidazole moiety.
Material Science
Beyond its applications in medicinal chemistry and catalysis, this compound is also being explored in material science.
Development of Functional Materials
The compound has potential applications in creating functional materials such as covalent organic frameworks (COFs). These materials are known for their tunable properties and high surface areas, making them suitable for applications in gas storage, separation, and catalysis:
| Material Type | Properties | Applications | Reference |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | High surface area, tunable porosity | Gas storage, catalysis |
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Anticancer Research
A study focused on modifying the structure of this compound to enhance its anticancer properties. The synthesized derivatives were tested against various cancer cell lines, demonstrating improved efficacy compared to existing treatments .
Case Study 2: Catalytic Applications
Research highlighted the use of this compound as a catalyst for synthesizing complex heterocycles under mild conditions. The results showed that this compound could significantly reduce reaction times while maintaining high yields .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methyl-1H-benzo[d]imidazol-4-ol (PDB ID: 6B7A)
- Structure : Methyl (-CH₃) at position 2 and hydroxyl (-OH) at position 3.
- Activity : Forms a complex with E. coli Phosphopantetheine Adenylyltransferase (PPAT), a key enzyme in coenzyme A biosynthesis. The methyl group enhances hydrophobic interactions within the enzyme's binding pocket .
2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-ol (PDB ID: 6CCS)
- Structure : Trifluoromethyl (-CF₃) at position 2 and hydroxyl (-OH) at position 4.
- Activity: Inhibits PPAT in Gram-negative bacteria (e.g., E. coli and P. aeruginosa). The electron-withdrawing CF₃ group stabilizes the molecule-enzyme interaction via halogen bonding .
4-Methyl-6-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-propyl-1H-benzo[d]imidazole
- Structure : Methyl and propyl substituents on adjacent benzimidazole rings.
- Activity : Demonstrates cytotoxic effects against PC-3 (prostate cancer) and VERO cell lines, with potency comparable to doxorubicin .
- Comparison: The absence of bulky alkyl groups in 6-amino-1H-benzo[d]imidazol-4-ol may reduce steric hindrance, improving binding to smaller enzymatic pockets.
Halogenated Derivatives
6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid (CAS: 180569-27-1)
- Structure : Chlorine (-Cl) at position 6 and carboxylic acid (-COOH) at position 4.
- Properties : Increased lipophilicity due to the chlorine atom, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Comparison: The amino group in this compound likely improves solubility relative to chlorine, favoring pharmacokinetics in hydrophilic environments.
6-Bromo-1H-benzo[d]imidazol-4-amine (CAS: 1360899-50-8)
- Structure: Bromine (-Br) at position 6 and amino (-NH₂) at position 4.
- Activity : Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding sites .
- Comparison: Replacing bromine with a hydroxyl group (as in this compound) could shift activity toward targets requiring polar interactions.
Physicochemical Properties
Table 1: Key Properties of Benzimidazole Derivatives
*Estimated based on analog 6-Amino-1H-benzo[d]imidazole-4-carboxylic acid (MW: 177.16) .
Preparation Methods
Aldehyde-Mediated Cyclization
Condensation of o-phenylenediamine with aldehydes under acidic or catalytic conditions generates the benzimidazole ring. For example, zinc(II)-catalyzed reactions with aldehydes in ethanol at 80°C yield substituted benzimidazoles with >85% efficiency. While this method is scalable, regioselectivity remains a challenge due to competing reactions at the 4- and 6-positions.
Table 1: Aldehyde-Mediated Cyclization Conditions and Yields
| Aldehyde | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Glyoxylic acid | Zn(OAc)₂ | 80 | 6 | 88 |
| Formaldehyde | H₂SO₄ | 100 | 12 | 72 |
| Chloral hydrate | None | Reflux | 24 | 65 |
Ketone-Based Cyclization
Ketones such as acetylacetone or cyclohexanone react with o-phenylenediamine in acetic acid to form 4-hydroxy intermediates, which are subsequently aminated. This method requires harsh conditions (reflux, 24–48 h) but achieves moderate yields (60–70%). Post-synthetic amination via nitration and reduction steps introduces the 6-amino group, though purification challenges arise due to byproducts.
Hydrolysis of Ester or Nitrile Precursors
Functional group interconversion offers a modular route to this compound. Methyl or ethyl esters of related benzimidazoles are hydrolyzed under basic conditions to yield carboxylic acids, which are decarboxylated to form hydroxyl groups.
Alkaline Hydrolysis
Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate undergoes hydrolysis with NaOH in methanol/water (1:1) at 50°C for 1–2 h, achieving near-quantitative yields. The resulting carboxylic acid is decarboxylated via heating with copper catalysts to introduce the 4-hydroxy group.
Table 2: Hydrolysis and Decarboxylation Parameters
| Starting Material | Base | Solvent | Decarboxylation Agent | Final Yield (%) |
|---|---|---|---|---|
| Methyl 6-nitro-benzimidazole-ester | NaOH | MeOH/H₂O | Cu(OAc)₂ | 78 |
| Ethyl 4-cyano-benzimidazole | KOH | EtOH/H₂O | Pd/C | 65 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates hydrolysis and cyclization steps. For instance, 2-ethoxyacrylonitrile reacts with 1-amino-1-deoxy-D-fructose under microwave conditions (180°C, 15 min) to form intermediates, which are subsequently hydrolyzed to this compound. This method reduces reaction times from hours to minutes and improves yields by 20–30% compared to conventional heating.
Regioselective Functionalization Strategies
Introducing amino and hydroxyl groups at specific positions requires careful control. Directed ortho-metalation (DoM) and Ullmann-type couplings enable precise functionalization but demand expensive catalysts.
Directed Ortho-Metalation
Lithiation of protected benzimidazoles with LDA (lithium diisopropylamide) at −78°C followed by quenching with electrophiles (e.g., B₂Pin₂ for boronates) allows sequential amination and hydroxylation. Yields range from 50–60%, with regioselectivity >90%.
Copper-Catalyzed Coupling
Ullmann reactions between 4-bromo-benzimidazole and ammonia/water in the presence of CuI/L-proline at 110°C introduce amino and hydroxyl groups simultaneously. This one-pot method achieves 70–75% yield but requires rigorous exclusion of oxygen.
Green Chemistry Approaches
Recent advancements prioritize sustainability. Zinc(II) catalysis in aqueous ethanol reduces waste, while photocatalytic methods using TiO₂ under UV light enable room-temperature syntheses. These approaches align with industrial demands for eco-friendly processes.
Table 3: Comparison of Green Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Zn(II)/Ethanol | Zn(OAc)₂ | EtOH | 80 | 88 |
| Photocatalytic | TiO₂ | H₂O | 25 | 82 |
| Ionic Liquid-Mediated | [BMIM]BF₄ | None | 100 | 78 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most reliable for producing 6-amino-1H-benzo[d]imidazol-4-ol?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted benzimidazole precursors. For example, imidazol-4-one derivatives are often prepared via condensation of aminobenzimidazoles with carbonyl-containing reagents under acidic or basic conditions. Key steps include protecting the amino group to avoid side reactions and optimizing reaction time (e.g., 12–24 hours) to maximize yield .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like the -NH₂ and -OH moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, such as aromatic proton environments and substitution patterns .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store lyophilized samples at 2–8°C in airtight, light-protected containers. For solutions, use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles to prevent decomposition. Stability studies under varying pH and temperature conditions are critical for long-term storage protocols .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model the compound’s electron density distribution, HOMO-LUMO gaps, and reactive sites. For instance, the Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, has been applied to similar heterocycles to predict ionization potentials and redox behavior .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Systematic comparison of reaction conditions (e.g., solvent polarity, catalyst loading) is essential. For example, studies by Povarova et al. (2019) and Chen et al. (2019) highlight how steric effects and substituent electronic properties influence yields. Reproducibility can be improved by standardizing purification methods (e.g., column chromatography vs. recrystallization) .
Q. What challenges arise when incorporating this compound into natural product synthesis?
- Methodological Answer : The compound’s fused imidazole-benzene structure requires regioselective functionalization. For example, Yang et al. (2020) demonstrated its use in synthesizing imidazo-triazolones via multi-step protocols, emphasizing protecting-group strategies and transition-metal catalysis to avoid undesired ring-opening reactions .
Q. How can spectroscopic data inconsistencies (e.g., NMR shifts) be addressed for this compound?
- Methodological Answer : Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent effects. Cross-validate assignments with 2D NMR techniques (COSY, HSQC) and compare data with structurally analogous compounds. Discrepancies in aromatic proton shifts may arise from tautomerism, requiring pH-controlled experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
